molecular formula C21H22N2O4S2 B5013786 N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5013786
M. Wt: 430.5 g/mol
InChI Key: WVUYTFSQXSEIEM-UHFFFAOYSA-N
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Description

N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as FMe-ADAP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMe-ADAP is a glycinamide derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various signaling pathways in the body. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its high purity and stability, which makes it ideal for use in laboratory experiments. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its cost, which may limit its widespread use in medical research.

Future Directions

There are numerous future directions for research on N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One potential area of research is the development of this compound as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new drugs that target similar signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and conditions.

Synthesis Methods

N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 2-[(2-furylmethyl)thio]ethanamine with phenyl isocyanate to form N-(2-furylmethyl)-N-phenylcarbamoyl-2-[(2-furylmethyl)thio]ethanamine. This intermediate compound is then reacted with phenylsulfonyl chloride to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been used in studies on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c24-21(22-13-15-28-17-19-10-7-14-27-19)16-23(18-8-3-1-4-9-18)29(25,26)20-11-5-2-6-12-20/h1-12,14H,13,15-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYTFSQXSEIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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